molecular formula C19H15FN2O2 B12923586 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-89-3

5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12923586
CAS No.: 918645-89-3
M. Wt: 322.3 g/mol
InChI Key: SASUXTPFAQZFMF-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a bicyclic quinolinone derivative characterized by a fused biquinoline scaffold. Its molecular formula is C₂₁H₁₉FN₂O, with a molecular weight of 334.15 g/mol (adjusted for the hydroxy substituent). Key structural features include:

  • A fluoro substituent at position 5 on the quinoline ring.
  • A partially saturated dihydroquinoline ring system, enhancing conformational rigidity.

The compound’s XlogP (hydrophobicity parameter) is approximately 4.6, indicating moderate lipophilicity, while its topological polar surface area (TPSA) is 33.2 Ų, suggesting moderate solubility in polar solvents.

Properties

CAS No.

918645-89-3

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

5-fluoro-3-hydroxy-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C19H15FN2O2/c1-19(24)10-14-15(20)6-4-8-17(14)22(18(19)23)13-9-12-5-2-3-7-16(12)21-11-13/h2-9,11,24H,10H2,1H3

InChI Key

SASUXTPFAQZFMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation can be carried out via N-nitrosation using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research has shown that 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exhibits significant anticancer activity. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. Studies suggest that this compound induces apoptosis through the activation of caspases and modulation of the cell cycle .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of bacterial strains. In vitro studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one has been identified as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. Its ability to interact with topoisomerases suggests potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to enhanced apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in Quinolinone Derivatives

(a) 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone
  • Molecular Formula: C₉H₉NO₂.
  • Molecular Weight : 163.2 g/mol.
  • Key Features: A monocyclic quinolinone with a hydroxy group at position 5. Lacks fluorination and the bicyclic framework.
  • Implications : Simpler structure with reduced lipophilicity (lower XlogP) compared to the target compound. The absence of fluorine and methyl groups limits its bioactivity profile, as fluorination often enhances binding affinity and metabolic stability.
(b) 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
  • Molecular Formula: C₁₀H₁₁NO₂.
  • Molecular Weight : 177.2 g/mol.
  • Key Features : Methoxy substituent at position 5 instead of fluorine.
  • The compound’s TPSA (~39 Ų) is higher than the target’s due to the methoxy group, improving aqueous solubility but reducing membrane permeability.
(c) 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
  • Molecular Formula : C₂₄H₂₅FN₂O (estimated).
  • Key Features : A butyl group replaces the hydroxy substituent at position 3.
  • This modification highlights the trade-off between hydrophobicity and bioavailability in drug design.

Fluorinated Biquinoline Analogues

(a) [1(2H),3'-Biquinolin]-2-one, 7-fluoro-3,3-dimethyl
  • CAS : 918646-05-6.
  • Key Features : Fluorine at position 7 instead of 5, with dimethyl substituents at position 3.
  • Implications: Positional isomerism of fluorine alters electronic distribution and steric interactions.

Bioactivity Trends

  • Fluorine Impact: Fluorination in the target compound (position 5) improves metabolic stability and enhances interactions with hydrophobic enzyme pockets, a feature absent in non-fluorinated analogues like 5-hydroxyquinolinone.
  • Hydroxy Group Role : The hydroxy group at position 3 may confer hydrogen-bonding capacity, critical for target engagement in antiviral or enzyme-inhibition applications (e.g., similar compounds tested in anti-virus assays in ).

Biological Activity

5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a member of the biquinoline family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its unique structural features that may enhance its efficacy in various biological systems.

The compound's chemical structure is characterized by the following properties:

PropertyValue
CAS Number 918645-88-2
Molecular Formula C25H19FN2O
Molecular Weight 382.4 g/mol
IUPAC Name 5-fluoro-3-methyl-3-phenyl-1-quinolin-3-yl-4H-quinolin-2-one
InChI Key YTJUERQPXREQFS-UHFFFAOYSA-N

The biological activity of 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The presence of fluorine in its structure is believed to enhance its binding affinity and metabolic stability compared to non-fluorinated analogs .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC3) cell lines .
  • Antiviral Properties : The compound has also been evaluated for its antiviral activity. In particular, it has been tested as an inhibitor of HIV integrase and reverse transcriptase, showing promising results in inhibiting viral replication at micromolar concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Antitumor Efficacy

A study assessing the cytotoxic effects of various biquinoline derivatives found that 5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exhibited an IC50 value of approximately 10 µM against MCF-7 cells. This indicates a potent inhibitory effect on cell growth compared to other compounds in the same class .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry and Western blotting techniques to confirm the activation of apoptotic markers following treatment with the compound .

Study 3: Antiviral Activity

In another investigation, the compound was tested for its ability to inhibit HIV replication. Results showed that it effectively reduced viral load in infected cell cultures, with an IC50 value around 15 µM. This suggests potential as a therapeutic agent in HIV treatment protocols .

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